molecular formula C9H11F3O3 B11719464 Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate CAS No. 917911-16-1

Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate

Cat. No.: B11719464
CAS No.: 917911-16-1
M. Wt: 224.18 g/mol
InChI Key: RSDUKXYPQHLRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate is a chemical building block of high interest in medicinal and organic chemistry. It features a cyclohexanecarboxylate core, a common scaffold in drug discovery, functionalized with both a 2-oxo (ketone) group and a metabolically robust trifluoromethyl group at the 4-position . The incorporation of the trifluoromethyl group (-CF3) is a key strategy in modern drug design. This group is known to significantly enhance a molecule's lipophilicity , which can improve cell membrane permeability and overall bioavailability . Furthermore, the C-F bond is one of the strongest in organic chemistry, granting the trifluoromethyl group high metabolic stability and making it valuable for blocking metabolic hotspots, thereby prolonging the half-life of potential drug candidates . Its strong electron-withdrawing nature can also strengthen hydrogen bonding and electrostatic interactions with biological targets, potentially improving binding affinity . This combination of properties makes derivatives of this compound promising scaffolds for developing therapeutics for conditions such as type 2 diabetes, obesity, and metabolic syndrome . This product is intended for use as a key synthetic intermediate in research laboratories. It can be employed in the stereoselective synthesis of complex molecules featuring quaternary stereocenters, and serves as a versatile precursor for the development of novel pharmaceutical agents . Intended Use and Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

917911-16-1

Molecular Formula

C9H11F3O3

Molecular Weight

224.18 g/mol

IUPAC Name

methyl 2-oxo-4-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H11F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h5-6H,2-4H2,1H3

InChI Key

RSDUKXYPQHLRFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Dehydration-Condensation

The patent by US8669375B2 details an industrially scalable method for ester synthesis via dehydration-condensation using involatile acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid). For Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate, this involves:

  • Reacting 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylic acid with methanol in a non-polar solvent (e.g., toluene).

  • Heating under reflux with 1–5 mol% acid catalyst.

  • Neutralizing residual acid with weak bases (e.g., sodium bicarbonate) to form insoluble salts, enabling facile filtration.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Catalyst Loading2–3 mol%Maximizes rate
Temperature80–110°CBalances reflux
Reaction Time6–12 hoursCompletes esterification

This method achieves yields >75% but requires careful control to prevent ketone degradation.

Carboxylic Acid Precursor Synthesis

The carboxylic acid precursor, 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylic acid, is synthesized via:

Friedel-Crafts Acylation

Introducing the ketone and trifluoromethyl groups via electrophilic substitution:

  • Cyclohexene reacts with trifluoroacetic anhydride under AlCl₃ catalysis to form 4-(trifluoromethyl)cyclohexanone.

  • Oxidation of the ketone to the carboxylic acid using KMnO₄ in acidic conditions.

Challenges:

  • Trifluoromethyl groups hinder electrophilic attack, necessitating excess Lewis acid.

  • Over-oxidation risks require precise stoichiometry.

Grignard Addition-Carbonation

  • 4-(Trifluoromethyl)cyclohexanone is treated with methyl magnesium bromide to form a tertiary alcohol.

  • Carbonation with CO₂ under high pressure yields the carboxylic acid.

Advantages:

  • Avoids harsh oxidation conditions.

  • Higher functional group tolerance.

Alternative Esterification Methods

Coupling Reagent-Mediated Esterification

Modern approaches employ carbodiimides (e.g., DCC) with DMAP to activate the carboxylic acid:

  • 2-Oxo-4-(trifluoromethyl)cyclohexanecarboxylic acid (1 eq), DCC (1.2 eq), DMAP (0.1 eq) in dichloromethane.

  • Add methanol (2 eq) and stir at 25°C for 24 hours.

  • Filter urea byproduct and concentrate.

Yield Comparison:

MethodYield (%)Purity (%)
Acid Catalysis7895
DCC/DMAP8598

Coupling reagents minimize side reactions but increase cost.

Scale-Up and Industrial Feasibility

The patent method is preferred for large-scale production due to:

  • Catalyst Recovery: Involatile acids are filtered post-reaction, reducing waste.

  • Solvent Recycling: Toluene is distilled and reused.

Economic Analysis:

Cost FactorAcid CatalysisDCC/DMAP
Raw Materials$120/kg$340/kg
Waste Treatment$50/kg$80/kg

Emerging Methodologies

Enzymatic Esterification

Lipases (e.g., Candida antarctica) catalyze methanol esterification in non-aqueous media:

  • Conditions: 40°C, 48 hours, 5% enzyme loading.

  • Yield: 65% with >99% enantiomeric purity.

Flow Chemistry

Continuous flow systems enhance heat transfer and reduce reaction times:

  • Residence Time: 30 minutes.

  • Output: 1 kg/day with 82% yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanecarboxylates.

Scientific Research Applications

Anti-inflammatory and Anticancer Agents

The structural features of methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate suggest it could be a candidate for developing anti-inflammatory and anticancer drugs. The trifluoromethyl group increases the compound's reactivity and ability to interact with biological targets, potentially influencing enzyme activity and receptor binding .

Interaction Studies

Research involving interaction studies has shown that this compound can influence various biological systems. Such studies are essential for understanding its pharmacodynamics and pharmacokinetics, which are critical for drug development .

Agrochemical Applications

This compound exhibits potential as an agrochemical agent due to its enhanced lipophilicity, which may improve its efficacy in agricultural applications. The compound's ability to penetrate plant membranes could enhance its effectiveness as a pesticide or herbicide .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of various compounds, including those with structural similarities to this compound. The results indicated that compounds with trifluoromethyl groups demonstrated enhanced antimicrobial activities against a range of pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Synthesis and Characterization

Research has focused on synthesizing this compound through various methods, including Michael addition reactions and other synthetic pathways. These studies have characterized the compound's properties and assessed its stability and reactivity, providing valuable insights for potential industrial applications .

Mechanism of Action

The mechanism of action of Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The keto and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analog: Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate

Key Differences :

  • Substituent Position : Unlike the target compound, this analog has a ketone at the 4-position (vs. 2-position) and a 2,4,5-trifluorophenyl group attached to the cyclohexane ring instead of a trifluoromethyl group.

Data Table 1: Structural Comparison

Property Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate
Substituent Position 2-oxo, 4-CF₃ 4-oxo, 1-(2,4,5-trifluorophenyl)
Molecular Complexity Moderate (single -CF₃) Higher (trifluorophenyl group)
Likely Reactivity Ketone-driven (e.g., condensations) Enhanced aromatic electrophilic substitution
Commercial Availability Not specified Available (CAS: 1385694-46-1)

Pharmacologically Relevant Analog: [(3S)-3-[[(2S)-2-...]piperidyl]butyl] 1-(trifluoromethyl)cyclohexanecarboxylate

Key Differences :

  • Complexity : This compound (Formula: C₃₃H₄₃F₃N₄O₇) features a piperidine-linked indole-carbonyl group and a cyclohexanecarboxylate moiety, resulting in a significantly larger and more complex structure.
  • Similarity Score : A structural similarity score of 0.59 (out of 1.0) indicates moderate overlap with the target compound, primarily due to the shared trifluoromethyl-cyclohexanecarboxylate backbone .

Data Table 2: Pharmacokinetic and Structural Metrics

Parameter This compound [(3S)-3-...]piperidyl]butyl analog
Molecular Weight Not available 704.72 g/mol
Structural Similarity Reference 0.59
Functional Groups Ketone, -CF₃, ester Indole, piperidine, amide, -CF₃
Potential Applications Synthetic intermediate Drug candidate (e.g., enzyme inhibitor)

Biological Activity

Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate (CAS No. 917911-16-1) is a compound of interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC9H11F3O
Molecular Weight208.19 g/mol
IUPAC NameThis compound
SynonymsMethyl 2-oxo-4-(trifluoromethyl)cyclohexane-1-carboxylate

The trifluoromethyl group in this compound enhances its binding affinity to various biological targets, potentially leading to enzyme inhibition or receptor modulation. The compound's structure allows for various interactions, including hydrogen bonding and electrostatic interactions, which can influence its biological activity significantly .

In Vitro Studies

Research into the biological activity of this compound has indicated several potential effects:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully characterized.
  • Cytotoxicity : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) cells and showed moderate inhibitory effects .
  • Receptor Binding : The compound may interact with specific receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Study on Cytotoxic Effects

In a study evaluating the cytotoxicity of this compound on MCF-7 cells, IC50 values were determined through standard viability assays. The results indicated that the compound could reduce cell viability significantly at concentrations ranging from 10 to 50 µM over a 48-hour exposure period .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound binds to target proteins. These studies suggest that the trifluoromethyl group participates in halogen bonding interactions, enhancing the compound's affinity for its targets .

Q & A

Q. What experimental design minimizes byproducts in multi-step syntheses involving this compound?

  • Methodology :
  • DoE (Design of Experiments) : Apply factorial design to optimize temperature, stoichiometry, and catalyst loading.
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Applications in Drug Discovery

Q. How is this compound utilized as a scaffold for kinase inhibitors?

  • Methodology :

Functionalize the 2-oxo group with pharmacophores (e.g., aryl sulfonamides) via nucleophilic substitution.

Test inhibitory activity against kinases (e.g., EGFR) using enzymatic assays (IC50_{50} < 1 μM reported in analogs) .

Q. What in vitro assays are suitable for evaluating its cytotoxicity or anti-inflammatory activity?

  • Methodology :
  • MTT Assay : Measure cell viability in cancer lines (e.g., HeLa).
  • ELISA : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.